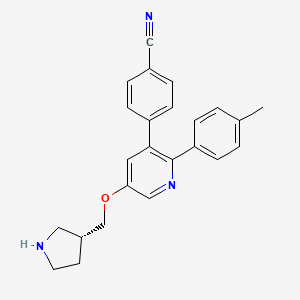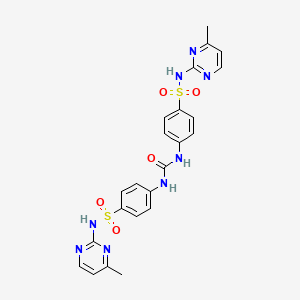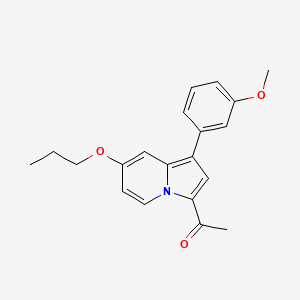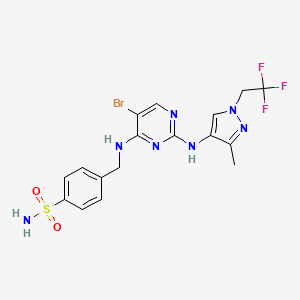
HDP-Mimic C4
Vue d'ensemble
Description
HDP-Mimic C4 is a potent antifungal agent which hosts defense peptide mimic through a membrane-active mechanism.
Applications De Recherche Scientifique
Antifungal Activity :
- C4, a small molecule mimic of host defense peptides (HDPs), shows potent antifungal activity in vitro and in vivo. It is effective against fluconazole-resistant strains of Candida albicans and non-albicans species. Its mechanism involves rapid membrane permeabilization and ATP efflux in response to the compound, without the need for energy-dependent transport across the membrane. This property makes it a potential candidate for treating invasive candidiasis (Menzel et al., 2017).
Antibacterial Efficacy :
- Oligomers of acylated lysines (OAKs), synthetic mimics of HDPs, show promising antibacterial properties. A specific OAK, C12(ω7)K‐β12, targets gram-positive bacteria with a bacteriostatic mode of action. It damages the plasma membrane architecture, similar to HDPs, and shows potential for treating bacterial infections, including those caused by methicillin‐resistant Staphylococcus aureus (Sarig et al., 2010).
Antitumor Agents :
- HDP mimics like Oligomers of acyl‐lysyl (OAKs) have shown promise as anticancer derivatives. An 11-mer sequence, α12-3β12, displayed selective cytotoxicity against malignant cells, potentially overcoming major modalities of chemoresistance. This suggests the potential of HDP mimetics for developing simplified yet robust antitumor agents (Held-Kuznetsov et al., 2009).
Mechanisms of Antibacterial Properties :
- An OAK, C16(ω7)-KK-C12-Kamide, showed varied antibacterial mechanisms among inter- and intraspecies strains, such as membrane damage or direct interference with DNA functions. This highlights the flexibility of HDP mimics in their antibacterial actions (Sarig et al., 2010).
Membrane-Active Antibacterial Activity :
- Research on small molecules with membrane-active antibacterial activity that mimic HDPs has been gaining traction. These small molecules are preferred for their low production cost and potential practical applications, offering a new approach to combat bacterial resistance (Zhou et al., 2020).
Cyclic Peptoid Polymers Against Drug-Resistant Bacteria :
- Amphiphilic peptoid polymers, designed to mimic HDPs, showed strong antibacterial activities against drug-resistant bacteria. These findings imply potential applications in treating drug-resistant bacterial infections (Zhang et al., 2022).
Lipidated α-Peptide/β-Peptoid Hybrids :
- Certain lipidated α-peptide/β-peptoid hybrid oligomers possess anti-inflammatory activities in the submicromolar range with low cytotoxicity. They block LPS-induced cytokine secretion, indicating a potential role in modulating the pro-inflammatory response by human primary leukocytes (Skovbakke et al., 2015).
Interaction with Formyl Peptide Receptor 2 in Neutrophils :
- The compound Pam-(Lys-βNSpe)6-NH2, an HDP mimic, inhibits formyl peptide receptor 2 (FPR2) agonist-induced neutrophil granule mobilization and release of reactive oxygen species. This indicates its potential for inhibiting activation of human neutrophils via direct interaction with FPR2 (Skovbakke et al., 2015).
Propriétés
Numéro CAS |
1382469-16-0 |
|---|---|
Nom du produit |
HDP-Mimic C4 |
Formule moléculaire |
C22H35BrN2O6 |
Poids moléculaire |
503.43 |
Nom IUPAC |
tert-Butyl 3,3'-(5-bromo-1,3-phenylene)bis(oxy)bis(propane-3,1-diyl)dicarbamate |
InChI |
InChI=1S/C22H35BrN2O6/c1-21(2,3)30-19(26)24-9-7-11-28-17-13-16(23)14-18(15-17)29-12-8-10-25-20(27)31-22(4,5)6/h13-15H,7-12H2,1-6H3,(H,24,26)(H,25,27) |
Clé InChI |
ACACKWFHXFFMRN-UHFFFAOYSA-N |
SMILES |
BrC1=CC(OCCCNC(OC(C)(C)C)=O)=CC(OCCCNC(OC(C)(C)C)=O)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HDP Mimic-Compound 4; HDP Mimic Compound 4; HDP-Mimic Compound 4; HDP Mimic-C4; HDP Mimic C4; HDP-Mimic C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



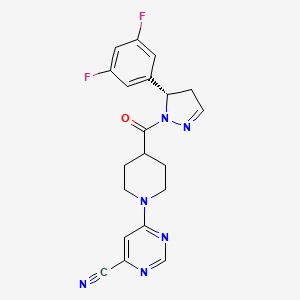
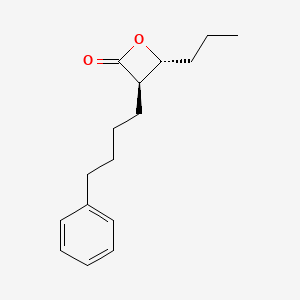
![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)
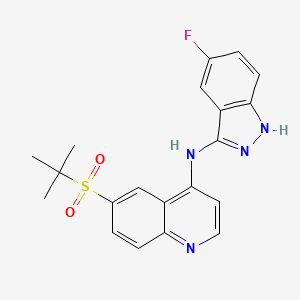
![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)
![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)
